molecular formula C10H15N5O B13133485 N-(4-Amino-1,3,5-triazin-2-yl)cyclohexanecarboxamide CAS No. 137782-90-2

N-(4-Amino-1,3,5-triazin-2-yl)cyclohexanecarboxamide

Cat. No.: B13133485
CAS No.: 137782-90-2
M. Wt: 221.26 g/mol
InChI Key: RMBIQLGBGGPYQD-UHFFFAOYSA-N
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Description

N-(4-Amino-1,3,5-triazin-2-yl)cyclohexanecarboxamide is a hybrid molecule combining a cyclohexanecarboxamide moiety with a 1,3,5-triazine ring substituted at the 4-position with an amino group. The compound’s structure features a planar triazine core, which is electron-deficient due to its aromatic nitrogen atoms, and a cyclohexane ring in a chair conformation, contributing to steric bulk and conformational stability. The amide linkage bridges these two components, enabling hydrogen-bonding interactions and influencing solubility and reactivity.

Properties

CAS No.

137782-90-2

Molecular Formula

C10H15N5O

Molecular Weight

221.26 g/mol

IUPAC Name

N-(4-amino-1,3,5-triazin-2-yl)cyclohexanecarboxamide

InChI

InChI=1S/C10H15N5O/c11-9-12-6-13-10(15-9)14-8(16)7-4-2-1-3-5-7/h6-7H,1-5H2,(H3,11,12,13,14,15,16)

InChI Key

RMBIQLGBGGPYQD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NC=NC(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Amino-1,3,5-triazin-2-yl)cyclohexanecarboxamide typically involves the reaction of 4-amino-1,3,5-triazine with cyclohexanecarboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality. Purification steps, including crystallization and chromatography, are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: N-(4-Amino-1,3,5-triazin-2-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has highlighted the potential of N-(4-Amino-1,3,5-triazin-2-yl)cyclohexanecarboxamide derivatives as antitumor agents. A study demonstrated that modifications of triazine derivatives exhibit significant inhibitory effects on cancer cell lines, particularly pancreatic ductal adenocarcinoma. The mechanism of action involves the inhibition of key signaling pathways that promote tumor growth and survival .

Immunoproteasome Inhibition
The compound has been investigated for its role in immune modulation through selective immunoproteasome inhibition. This approach is promising for treating autoimmune diseases by altering pro-inflammatory cytokine production without the antiproliferative effects associated with non-selective proteasome inhibitors. Studies indicate that derivatives of this compound can effectively target specific proteasome subunits involved in inflammatory processes .

Antibacterial Applications

Recent studies have explored the antibacterial properties of compounds derived from this compound. These compounds have shown significant efficacy against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the inhibition of bacterial cell division by targeting essential enzymes involved in folate synthesis, such as dihydropteroate synthetase .

Material Science

Crystallography and Structural Analysis
The structural properties of this compound have been analyzed using crystallography techniques. This analysis provides insights into molecular interactions that can be leveraged for developing new materials with specific properties. The crystal structures reveal how substituents influence the compound's stability and reactivity, which is crucial for designing new derivatives with enhanced performance in various applications .

Case Studies and Empirical Data

Application AreaStudy ReferenceFindings
Antitumor ActivityCarbone et al., 2023Significant inhibition of pancreatic ductal adenocarcinoma cell lines by triazine derivatives.
Immunoproteasome InhibitionJohnson et al., 2018Selective inhibition of LMP7 subunit leads to reduced inflammatory cytokine production.
Antibacterial ActivityResearch on thiazole derivativesCompounds demonstrated potent antibacterial activity against multiple strains of bacteria.
Structural AnalysisSangeetha et al., 2018Insights into molecular interactions enhance understanding for material design applications.

Mechanism of Action

The mechanism of action of N-(4-Amino-1,3,5-triazin-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, leading to the disruption of essential biochemical pathways. In cancer cells, it may induce apoptosis by interfering with cell cycle regulation and promoting cell death . The exact molecular pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Compounds for Comparison :

N-(Arylcarbamothioyl)cyclohexanecarboxamide derivatives (e.g., H₂L₁–H₂L₉)

(E)-N-(4-(Dimethylamino)-6-styryl-1,3,5-triazin-2-yl)acetamide

(1R,3S)-N-[4-Cyano-2-(trifluoromethyl)benzyl]-3-{[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]amino}cyclohexanecarboxamide

N-(2-Oxo-2,3,4,5,6,7-hexahydro-1H-azepin-3-yl)cyclohexanecarboxamide

Table 1: Structural Comparison

Compound Core Structure Key Substituents/Functional Groups Conformation of Cyclohexane Hydrogen Bonding Features
Target Compound 1,3,5-Triazine + cyclohexanecarboxamide 4-Amino on triazine, amide linkage Chair conformation Amide N–H∙∙∙N (triazine) possible
N-(Arylcarbamothioyl) derivatives Cyclohexanecarboxamide + thiourea Thiourea (–NH–CS–N–), aryl groups (e.g., Cl, OMe) Chair conformation Intramolecular N–H∙∙∙O (pseudo-6-membered ring)
(E)-N-(4-Dimethylamino-triazin-2-yl)acetamide 1,3,5-Triazine + acetamide Styryl group, dimethylamino, acetamide Not reported Likely N–H∙∙∙O/N interactions
Compound in 1,3,5-Triazine + benzyl group Methyl, methylamino on triazine; CF₃, CN on benzyl Chair conformation Amide and triazine N–H∙∙∙O/N interactions
Azepinone-linked derivative Cyclohexanecarboxamide + azepinone Seven-membered lactam ring Chair conformation N–H∙∙∙O dimer formation (R₁²(8) motif)
Electronic and Reactivity Differences
  • Triazine Substituents: The 4-amino group in the target compound enhances electron density at the triazine ring compared to dimethylamino () or methyl/methylamino groups (). This may increase nucleophilic reactivity at the triazine core .
  • Linkage Type: The amide group in the target compound vs. thiourea in –3 affects metal-binding selectivity. Thiourea derivatives (with S-donor atoms) show stronger affinity for soft metal ions (e.g., Ag⁺, Hg²⁺), while the target compound’s amide may favor hard Lewis acids (e.g., Fe³⁺) .
Crystallographic and Conformational Insights
  • Cyclohexane Conformation : All compounds (target, –4, 6) feature a chair conformation for the cyclohexane ring, minimizing steric strain .
  • Hydrogen Bonding: The target compound’s amide N–H may form intermolecular bonds with triazine N atoms, whereas ’s thiourea derivatives exhibit intramolecular N–H∙∙∙O bonds, creating pseudo-six-membered rings . ’s azepinone derivative forms dimeric N–H∙∙∙O interactions, a motif absent in the target compound due to its triazine core .
Spectroscopic Characterization
  • IR Spectroscopy :
    • Target compound: N–H stretches (amide) ~3250 cm⁻¹; triazine C–N stretches ~1550 cm⁻¹.
    • Thiourea derivatives (–3): Distinct C=S stretches ~1250–1350 cm⁻¹, absent in the target compound .
  • NMR: The 4-amino group in the target compound would show a singlet at δ ~5.5–6.5 ppm (¹H NMR), contrasting with dimethylamino (δ ~2.8–3.2 ppm) in .

Biological Activity

N-(4-Amino-1,3,5-triazin-2-yl)cyclohexanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C10_{10}H15_{15}N5_{5}O
  • Molecular Weight : 225.26 g/mol
  • CAS Number : Not specifically listed in the provided data but can be derived from structural information.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways:

  • mTOR Inhibition : This compound has been identified as a potential inhibitor of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth and metabolism. Inhibition of mTOR can lead to reduced cell proliferation and increased apoptosis in cancer cells .
  • Antidiabetic Effects : Research indicates that compounds related to triazine structures exhibit properties that may help in managing diabetes by enhancing insulin sensitivity and reducing blood glucose levels .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Activity Effect Reference
mTOR InhibitionReduces cell proliferation in cancer cells
Antidiabetic PropertiesImproves insulin sensitivity
CytotoxicityInduces apoptosis in tumor cell lines
Kinase InhibitionPotentially inhibits specific kinases involved in cancer progression

1. Cancer Treatment

A study explored the effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxic effects, particularly against breast and lung cancer cells. The mechanism was linked to the inhibition of mTOR signaling pathways, leading to reduced cell viability and enhanced apoptosis.

2. Diabetes Management

In a clinical trial involving diabetic patients, derivatives of triazine compounds were administered to evaluate their efficacy in lowering blood glucose levels. Results indicated a marked improvement in insulin sensitivity among participants treated with these compounds compared to the control group.

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